Formamidine acetate

Description

Properties

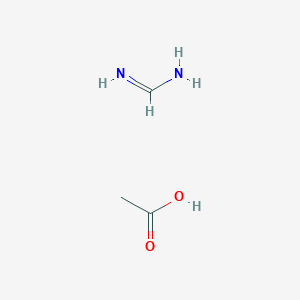

IUPAC Name |

acetic acid;methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOLVIIHTDKJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

463-52-5 (Parent) | |

| Record name | Formamidine monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3473-63-0 | |

| Record name | Formamidine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamidine monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamidine acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanimidamide, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamidine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formamidine monoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3J2EM4N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Formamidine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine (B1211174) acetate (B1210297) (CAS Number: 3473-63-0) is a versatile and valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceutical and agrochemical products.[1] This white to light yellow crystalline powder is the salt formed between the strong organic base, formamidine, and the weak organic acid, acetic acid.[2][3] Its non-hygroscopic nature, in contrast to the hydrochloride salt, makes it a more convenient reagent to handle in a laboratory setting.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of formamidine acetate, with a focus on data-driven insights and practical experimental details.

Chemical and Physical Properties

This compound is a stable, crystalline solid under standard conditions.[4] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | acetic acid;methanimidamide | [5] |

| CAS Number | 3473-63-0 | [5] |

| Molecular Formula | C₃H₈N₂O₂ | [5] |

| Molecular Weight | 104.11 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 158-161 °C (decomposes) | [6] |

| Solubility in Water | 832 g/L at 21 °C | [6] |

| pH | 8 (400 g/L in H₂O at 20 °C) |

Molecular Structure and Tautomerism

This compound exists as an ionic salt composed of the formamidinium cation and the acetate anion.

Formamidinium Cation

The formamidinium cation, [CH(NH₂)₂]⁺, is a planar and symmetrical ion.[1][7] The positive charge is delocalized across the N-C-N system, resulting in two equivalent C-N bonds with lengths intermediate between a single and a double bond. X-ray diffraction studies on formamidinium iodide have reported C-N bond lengths of approximately 1.301 Å and 1.309 Å.[1][7] The N-C-N bond angle is expected to be approximately 120°, consistent with sp² hybridization of the central carbon atom.

Acetate Anion

The acetate anion, [CH₃COO]⁻, also exhibits resonance, with the negative charge delocalized between the two oxygen atoms. This results in both C-O bonds having equal length (approximately 1.26 pm) and a bond order of 1.5.[8] The O-C-O bond angle is approximately 120°.[4]

Table 2: Typical Bond Lengths and Angles

| Structure | Bond | Length (Å) | Angle | Degrees (°) | Reference(s) |

| Formamidinium Cation | C-N | ~1.305 | N-C-N | ~120 | [1][7] |

| Acetate Anion | C-O | ~1.26 | O-C-O | ~120 | [8] |

| C-C | ~1.51 | H-C-H | ~109.5 | [4] |

Tautomerism

Formamidine itself can exist in tautomeric forms. In the context of this compound, the protonated formamidinium cation is the stable species. The unprotonated formamidine base can exhibit imine-enamine tautomerism, although the imine form is generally more stable. The equilibrium between these tautomers is influenced by factors such as solvent polarity and pH.

Caption: Tautomeric forms of formamidine.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound typically shows a singlet for the methyl protons of the acetate anion at approximately 1.92 ppm.[9] The protons on the formamidinium cation appear further downfield, with a signal observed around 7.82 ppm.[9] The integration of these peaks will be in a 3:3 ratio (or 1:1 if normalized).

-

¹³C NMR: The carbon NMR spectrum displays a signal for the methyl carbon of the acetate at around 24 ppm and the carboxylate carbon at approximately 181 ppm. The carbon of the formamidinium cation is typically observed around 158 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Strong, broad absorptions in the region of 3400-3100 cm⁻¹ are attributed to N-H stretching vibrations of the formamidinium cation. The C=N stretching vibration is expected to appear in the 1680-1640 cm⁻¹ region. The acetate anion will show a strong, characteristic asymmetric stretching vibration for the COO⁻ group around 1580-1610 cm⁻¹ and a symmetric stretch near 1415 cm⁻¹.

Mass Spectrometry

Under mass spectrometry conditions, this compound will likely not be observed as the intact salt. The formamidinium cation (m/z = 45.04) and acetic acid (m/z = 60.05) or the acetate anion (m/z = 59.04) may be detected depending on the ionization technique used. Fragmentation of the formamidinium cation could lead to the loss of ammonia (B1221849) to give a fragment at m/z = 28.02 (CHN⁺).

Reactivity and Applications in Synthesis

This compound is a key reagent in the synthesis of various heterocyclic systems, most notably pyrimidines and imidazoles.[1][2] It acts as a source of a "C-N" building block in condensation reactions with 1,3-dicarbonyl compounds or their equivalents.[2]

Synthesis of Pyrimidines

This compound reacts with β-dicarbonyl compounds, such as acetylacetone, in a condensation reaction to form substituted pyrimidines. The reaction proceeds through the initial formation of a vinylogous amide, followed by cyclization and dehydration.

Caption: General workflow for pyrimidine synthesis.

Experimental Protocols

Synthesis of this compound

A common and convenient laboratory synthesis of this compound involves the reaction of triethyl orthoformate with glacial acetic acid and ammonia.[3]

Materials:

-

Triethyl orthoformate

-

Glacial acetic acid

-

Ammonia gas

-

Ethanol (B145695) (for washing)

-

Dioxane (optional solvent)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, gas inlet tube, thermometer, and magnetic stirrer, a mixture of triethyl orthoformate and glacial acetic acid is heated in an oil bath to an internal temperature of 115 °C.

-

A steady stream of ammonia gas is then introduced through the gas inlet tube. An exothermic reaction occurs, causing vigorous refluxing.

-

The temperature of the reaction mixture will gradually decrease. After 20-30 minutes, this compound begins to crystallize from the solution.

-

The flow of ammonia is continued until the temperature of the reaction mixture no longer decreases (typically around 72-73 °C).

-

The mixture is cooled to room temperature, and the precipitated this compound is collected by filtration.

-

The crystals are washed thoroughly with absolute ethanol and dried to yield the final product.

Caption: Experimental workflow for this compound synthesis.

Conclusion

This compound is a fundamentally important reagent with well-defined chemical and physical properties. Its structural features, particularly the delocalized positive charge on the formamidinium cation, dictate its reactivity as a versatile building block in organic synthesis. The straightforward synthesis and favorable handling characteristics of this compound, coupled with its utility in constructing medicinally relevant heterocyclic scaffolds, ensure its continued importance in academic and industrial research. This guide has provided a detailed overview of its core properties and applications, offering a valuable resource for scientists and professionals in the field of drug development and chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. topblogtenz.com [topblogtenz.com]

- 5. This compound | C3H8N2O2 | CID 160693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3473-63-0 [chemicalbook.com]

- 7. Formamidinium iodide: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound(40730-94-7) 1H NMR spectrum [chemicalbook.com]

Formamidine Acetate (CAS: 3473-63-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine (B1211174) acetate (B1210297) (CAS No. 3473-63-0) is a versatile and highly valuable reagent in organic synthesis and various industrial applications.[1][2] This white crystalline solid is particularly recognized for its role as a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials.[2][3][4] Its utility as a precursor for nitrogen-containing heterocycles, such as pyrimidines and imidazoles, makes it an indispensable tool for medicinal chemists and drug development professionals.[5][6][7] Furthermore, its application in the fabrication of perovskite solar cells highlights its importance in the field of materials science.[8][9][10][11][12] This technical guide provides an in-depth overview of the properties, synthesis, and applications of formamidine acetate, with a focus on experimental protocols and its role in biologically relevant pathways.

Physicochemical Properties

This compound is a stable, non-hygroscopic salt, which makes it easier to handle compared to its hydrochloride counterpart.[13][14] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3473-63-0 | [1][5] |

| Molecular Formula | C3H8N2O2 | [1][15] |

| Molecular Weight | 104.11 g/mol | [3][15] |

| Appearance | White to off-white crystalline powder | [1][15] |

| Melting Point | 162-164 °C | [14][15] |

| Solubility | Soluble in water | [1] |

| pH | 8 (400 g/L in H2O at 20 °C) | [3] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and convenient laboratory-scale preparation involves the reaction of triethyl orthoformate with glacial acetic acid and ammonia (B1221849).

Experimental Protocol: Synthesis from Triethyl Orthoformate

This procedure is adapted from a well-established method.[14]

Materials:

-

Triethyl orthoformate

-

Glacial acetic acid

-

Ammonia gas

Equipment:

-

500-mL three-necked flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Magnetic stirrer

-

Oil bath

Procedure:

-

A mixture of 90.0 g of triethyl orthoformate and 49.2 g of glacial acetic acid is placed in the three-necked flask equipped with a reflux condenser, gas-inlet tube, thermometer, and magnetic stirrer.[14]

-

The flask is immersed in an oil bath maintained at 125–130 °C.[14]

-

When the internal temperature of the mixture reaches 115 °C, a moderate stream of ammonia is introduced through the gas inlet tube.[14]

-

Vigorous refluxing is observed as the temperature gradually decreases.[14]

-

This compound begins to crystallize from the boiling mixture after 20–30 minutes.[14]

-

The ammonia flow is continued until no further decrease in temperature is observed (the final temperature is typically 72–73 °C). The total reaction time is approximately 60–70 minutes.[14]

-

The mixture is cooled to room temperature, and the precipitate is collected by filtration.[14]

-

The collected solid is washed thoroughly with 50 mL of absolute ethanol.[14]

-

The resulting product is colorless this compound with a yield of 83.8–88.2% and a melting point of 162–164 °C.[14]

References

- 1. News - Harnessing the Power of this compound: A Game-Changer in the World of Chemical Synthesis [hschemraw.com]

- 2. researchgate.net [researchgate.net]

- 3. News - this compound Use: key compound in pharmaceutical intermediates [hschemraw.com]

- 4. marketpublishers.com [marketpublishers.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The fabrication of formamidinium lead iodide perovskite thin films via organic cation exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Induces Regulation of Crystallization and Stabilization in Sn-Based Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.monash.edu [research.monash.edu]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Physical Properties of Formamidine Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of formamidine (B1211174) acetate (B1210297) salt. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes key physical data, detailed experimental protocols for property determination, and visual workflows for its synthesis.

Core Physical Properties

Formamidine acetate is a white to off-white crystalline solid.[1][2] It is a valuable reagent in organic synthesis, particularly in the preparation of pharmaceuticals and in the fabrication of perovskite solar cells. An accurate understanding of its physical properties is crucial for its effective application and for the reproducibility of experimental results.

The key physical and chemical properties of this compound are summarized in the tables below.

| Identifier | Value |

| CAS Number | 3473-63-0 |

| Molecular Formula | C₃H₈N₂O₂ (also represented as CH₄N₂・C₂H₄O₂) |

| Molecular Weight | 104.11 g/mol |

| Synonyms | Formamidine acetic acid salt, Methanimidamide monoacetate, FAA |

| Physical Property | Value | Notes |

| Melting Point | 158-161 °C (with decomposition)[3][4] | The reported range may vary slightly between sources. |

| Solubility in Water | 832 g/L at 21 °C[3] | Highly soluble in water. |

| Appearance | White to light yellow crystalline powder[1] | |

| pH | 8 (400 g/L in H₂O at 20 °C)[5] | |

| Hygroscopicity | Reported as both hygroscopic[3] and not appreciably hygroscopic[1] | It is advisable to store in a dry environment. |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the USP <741> Class I methodology.[6][7][8]

Objective: To determine the melting range of this compound.

Apparatus:

-

Melting point apparatus with a heated block and temperature control.

-

Glass capillary tubes (0.8–1.2 mm internal diameter, 10 cm length).[6]

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2.5–3.5 mm.[6] This can be achieved by tapping the sealed end of the tube on a hard surface.

-

-

Measurement:

-

Preheat the melting point apparatus to a temperature approximately 10°C below the expected melting point of this compound (~148°C).

-

Insert the capillary tube into the apparatus.

-

Set the heating rate to approximately 1°C per minute.[9]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the substance is first observed to collapse or form a meniscus as the start of the melting range.[6]

-

Record the temperature at which the last solid particle passes into the liquid phase as the end of the melting range.[9]

-

Aqueous Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.[2][4][10][11]

Objective: To determine the water solubility of this compound at a specific temperature.

Materials:

-

This compound salt.

-

Distilled or deionized water.

-

Erlenmeyer flasks with stoppers.

-

Constant temperature water bath or shaker.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filter with a 0.45 µm membrane).

-

A suitable analytical method for determining the concentration of this compound in the aqueous solution (e.g., HPLC, titration).

Procedure:

-

Preliminary Test:

-

A preliminary test can be performed to estimate the approximate solubility and the time required to reach equilibrium.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of flasks containing a known volume of water.

-

Place the flasks in a constant temperature bath set to 21 ± 0.5 °C.

-

Agitate the flasks for a sufficient period to allow for equilibrium to be reached (e.g., 24-48 hours).

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully take an aliquot of the supernatant and filter it to remove any undissolved particles.

-

Determine the concentration of this compound in the filtrate using a validated analytical method.

-

Repeat the concentration measurement at different time intervals until a constant value is obtained, confirming that equilibrium has been reached.

-

-

Calculation:

-

The solubility is reported as the average of at least three replicate determinations.

-

Spectroscopic Analysis

Objective: To obtain the ¹H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

-

NMR spectrometer.

-

5 mm NMR tubes.

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

This compound sample.

-

Pipettes and vials.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O, as this compound is highly soluble in water).[12][13]

-

Gently agitate the vial to dissolve the sample completely.

-

Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.[12]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Reference the spectrum to the residual solvent peak or an internal standard.

-

Objective: To obtain the infrared spectrum of this compound.

Materials and Equipment:

-

FTIR spectrometer.

-

Hydraulic press.

-

KBr pellet die set.

-

Agate mortar and pestle.

-

Spectroscopy grade Potassium Bromide (KBr), dried.

-

This compound sample.

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.[14]

-

Add approximately 100-200 mg of dry, spectroscopy grade KBr powder.[14]

-

Gently but thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[14]

-

-

Pellet Formation:

-

Transfer the powder mixture into the KBr pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[15]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet or an empty sample holder to subtract from the sample spectrum.

-

Synthesis and Application Workflows

As this compound is a synthetic reagent, a signaling pathway is not applicable. Instead, the following diagrams illustrate the workflow for its synthesis and a key application.

References

- 1. Page loading... [guidechem.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. filab.fr [filab.fr]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. thinksrs.com [thinksrs.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. uspbpep.com [uspbpep.com]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. ossila.com [ossila.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. shimadzu.com [shimadzu.com]

- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

Formamidine Acetate: A Core Component in Pharmaceutical and Materials Science Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Formamidine (B1211174) acetate (B1210297) is a versatile organic salt that serves as a critical building block and intermediate in a wide array of applications, from the synthesis of active pharmaceutical ingredients (APIs) to the fabrication of advanced materials. Its utility in forming heterocyclic compounds and its role as a precursor in perovskite solar cells underscore its significance in both drug discovery and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of formamidine acetate, detailed experimental protocols for its common applications, and a visualization of its role in synthetic pathways.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Citations |

| Molecular Weight | 104.11 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₃H₈N₂O₂ | [1][2][4] |

| Alternate Molecular Formula | CH₄N₂·C₂H₄O₂ | [3][5] |

| CAS Number | 3473-63-0 | [1][3][5] |

| Melting Point | 157-163 °C (decomposes) | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [3][5][6] |

| Water Solubility | 832 g/L at 21 °C | [5] |

Synthetic Applications and Experimental Protocols

This compound is widely employed as a reagent in the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceutical agents. It is also a key component in the production of formamidinium-based perovskites for photovoltaic applications.

Synthesis of Pyrimidine (B1678525) and Imidazole (B134444) Heterocycles

This compound serves as a crucial condensing agent in the preparation of pyrimidine and imidazole rings, which are core scaffolds in numerous biologically active molecules.[4] The formamidine group provides a reactive two-carbon, one-nitrogen unit that can readily cyclize with appropriate precursors.

Experimental Protocol: Generalized Synthesis of a 4-Aminopyrimidine Derivative

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate β-dicarbonyl compound or its equivalent (1 equivalent) in a suitable solvent such as ethanol (B145695) or isopropanol (B130326).

-

Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the desired pyrimidine derivative.

Fabrication of Formamidinium Lead Triiodide (FAPbI₃) Perovskites

In the field of materials science, this compound is a critical precursor for the synthesis of formamidinium lead triiodide (FAPbI₃) perovskites, which are utilized in high-efficiency solar cells.[4]

Experimental Protocol: Synthesis of FAPbI₃ Perovskite Thin Films

-

Precursor Solution Preparation: Prepare a precursor solution by dissolving this compound and lead iodide (PbI₂) in a stoichiometric ratio in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The concentration will vary depending on the desired film thickness.

-

Substrate Preparation: Clean the desired substrate (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol using an ultrasonic bath. Dry the substrate with a stream of nitrogen gas.

-

Thin Film Deposition: Deposit the precursor solution onto the substrate using a spin-coating method. The spin speed and time should be optimized to achieve a uniform film.

-

Annealing: Heat the coated substrate on a hot plate at a specific temperature (typically between 100-170 °C) for a defined period to facilitate the crystallization of the perovskite structure.

-

Characterization: The resulting FAPbI₃ thin film can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and UV-Vis spectroscopy to determine the optical bandgap.

Logical Workflow for Synthetic Applications

The following diagram illustrates the generalized workflow for the application of this compound in both pharmaceutical and materials science synthesis.

Caption: Synthetic workflow of this compound.

Safety and Handling

This compound is known to be a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1] It is also classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound | C3H8N2O2 | CID 160693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (1:1) | C3H8N2O2 | CID 10285782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 3473-63-0 [chemicalbook.com]

- 5. Cas 3473-63-0,this compound | lookchem [lookchem.com]

- 6. zhishangbio.com [zhishangbio.com]

Solubility of Formamidine Acetate in Organic Solvents: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Formamidine (B1211174) acetate (B1210297) (CAS 3473-63-0) is a crucial intermediate in the synthesis of pharmaceuticals and functional materials. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of formamidine acetate, detailed experimental protocols for its determination, and a discussion of how its solubility profile influences its applications.

Introduction

This compound is a white to light yellow crystalline powder widely utilized as a versatile building block in organic synthesis.[1][2] It serves as a key precursor in the preparation of heterocyclic compounds, such as pyrimidines and imidazoles, which are core structures in many active pharmaceutical ingredients (APIs).[1][3] Furthermore, its role in the fabrication of perovskite solar cells highlights its importance in materials science.[3] A thorough understanding of the solubility of this compound in different organic solvents is paramount for process development, enabling efficient reaction kinetics, effective purification through recrystallization, and the preparation of homogenous formulations.

Key Physicochemical Properties:

Solubility Data

This compound's structure, containing both polar amine functionalities and an acetate salt component, dictates its solubility behavior. It is highly soluble in polar protic solvents, with a documented high solubility in water of 832 g/L at 21 °C.[1][7][8] While extensive quantitative data in a broad range of organic solvents is not consistently reported in the literature, qualitative and semi-quantitative information has been compiled to guide solvent selection.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) | Reference(s) |

| Water | H₂O | Polar Protic | 832 g/L | 21 | [1][7][8] |

| Methanol | CH₃OH | Polar Protic | Freely Soluble | Not Specified | [9] |

| Ethanol | C₂H₅OH | Polar Protic | Freely Soluble | Not Specified | [9] |

| Hot Alcohol | R-OH | Polar Protic | Soluble | Elevated | [10][11] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Low Polarity | Soluble | Not Specified | [9] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Readily Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Readily Soluble | Not Specified |

The term "Freely Soluble" is a pharmacopeial designation that generally indicates a solubility of 1 part solute in 1 to 10 parts solvent.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, the following experimental protocols can be employed.

General Experimental Workflow

The determination of solubility typically follows a standardized workflow to ensure accuracy and reproducibility.

Caption: A generalized workflow for the quantitative determination of solubility.

Detailed Methodology: Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm, solvent-compatible)

-

Calibrated pipettes and volumetric flasks

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to several vials to ensure that a saturated solution is achieved. The excess solid should be visually apparent.

-

Solvent Addition: Accurately add a known volume of the test solvent to each vial.

-

Equilibration: Seal the vials and place them in the shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated and calibrated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the precision of the results.

Applications Guided by Solubility

The solubility characteristics of this compound are directly linked to its utility in various applications.

Caption: The relationship between this compound's solubility and its key applications.

-

Organic Synthesis: Its high solubility in polar solvents like alcohols allows for its use in homogeneous reaction systems, facilitating efficient synthesis of downstream products.

-

Purification: The differential solubility of this compound in various solvents, particularly its good solubility in hot alcohols, is leveraged for purification by recrystallization.[10][11]

-

Pharmaceutical Formulation: For potential topical or oral applications, its solubility in water and alcohols is a key consideration for developing aqueous or hydro-alcoholic formulations.

-

Materials Science: The ability to dissolve this compound in polar aprotic solvents like DMF and DMSO is essential for its use as a precursor in the solution-based processing of perovskite films for solar cell applications.

Conclusion

While this compound is well-documented as being highly soluble in polar protic solvents, there is a notable lack of precise quantitative solubility data across a wider range of organic solvents in publicly available literature. This guide provides the currently available information and outlines a robust experimental framework for researchers to determine these values empirically. A comprehensive understanding and documentation of the solubility of this compound are essential for its continued and optimized use in the advancement of drug discovery and materials science.

References

- 1. Cas 3473-63-0,this compound | lookchem [lookchem.com]

- 2. zhishangbio.com [zhishangbio.com]

- 3. This compound CAS#: 3473-63-0 [m.chemicalbook.com]

- 4. 3473-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C3H8N2O2 | CID 160693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound for synthesis 3473-63-0 [sigmaaldrich.com]

- 9. This compound BP EP USP CAS 3473-63-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. labsolu.ca [labsolu.ca]

- 11. This compound, 99% | Fisher Scientific [fishersci.ca]

Formamidine Acetate: A Technical Guide to its Hygroscopic Nature and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidine (B1211174) acetate (B1210297) is a versatile reagent with significant applications in pharmaceutical synthesis and materials science. Its utility, however, is intrinsically linked to its stability and handling properties, particularly its interaction with atmospheric moisture. This technical guide provides an in-depth analysis of the hygroscopic nature and stability of formamidine acetate. It addresses the conflicting information present in published literature and commercial safety data sheets, presents plausible degradation pathways, and offers detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers to ensure the consistent quality and performance of this compound in their work.

Physicochemical Properties of this compound

This compound is the salt formed from the strong organic base, formamidine, and the weak organic acid, acetic acid. It is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented below.

| Property | Value | Citations |

| CAS Number | 3473-63-0 | [1] |

| Molecular Formula | C₃H₈N₂O₂ | [2] |

| Molecular Weight | 104.11 g/mol | [1][2] |

| Melting Point | 158-161 °C (with decomposition) | [2] |

| Solubility | Soluble in water (832 g/L at 21 °C) and hot alcohol. | [2][3] |

| Appearance | White to light yellow crystalline powder. | [1][4] |

Hygroscopic Nature: A Critical Evaluation

There is a notable discrepancy in the available literature and safety data regarding the hygroscopic nature of this compound. This section aims to clarify this ambiguity by presenting the conflicting data and providing a practical interpretation for handling and storage.

Conflicting Reports

A review of various sources reveals two opposing characterizations of this compound's affinity for water.

| Source Type | Reported Nature | Representative Citations |

| Synthetic Procedures & Purification Methods | Not hygroscopic | [4][5][6] |

| Safety Data Sheets (SDS) & Product Specs | Hygroscopic / Moisture Sensitive | [2][7] |

The assertion that this compound is "not hygroscopic" is often made in direct comparison to its hydrochloride salt, formamidine hydrochloride, which is known to be extremely deliquescent.[5] It is plausible that in the context of synthetic chemistry, where the hydrochloride salt is a common alternative, the acetate salt is considered relatively non-hygroscopic and easier to handle.

However, the classification as "hygroscopic" or "moisture sensitive" on numerous safety data sheets from commercial suppliers suggests that the compound can absorb moisture from the atmosphere, which may impact its long-term stability, purity, and performance in sensitive applications.[2][7] Therefore, a conservative approach to its handling and storage is recommended.

Recommended Handling and Storage

Given the potential for moisture absorption, the following precautions should be taken when handling and storing this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage or for use in moisture-sensitive applications, storage under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.

-

Handling: When handling, minimize exposure to the open atmosphere. Use a glove box or a dry, inert atmosphere for weighing and dispensing if possible. If handled on an open bench, work efficiently to reduce exposure time.

Chemical Stability and Degradation

This compound is generally stable under recommended storage conditions. However, it can undergo degradation under specific environmental stresses.

Thermal Stability

This compound has a melting point of approximately 158-161 °C, at which it also begins to decompose.[2] For routine laboratory use and storage, it should be kept at temperatures well below this, with some suppliers recommending storage at temperatures between 0 - 8 °C.[1]

Stability in Solution

The stability of this compound in solution is dependent on the pH and the solvent. In the presence of water, the formamidinium cation is susceptible to hydrolysis, a reaction that can be accelerated by acidic or basic conditions.

Incompatible Materials

This compound should be kept away from strong oxidizing agents.

Proposed Degradation Pathway: Hydrolysis

In the presence of moisture, this compound can undergo hydrolysis. The formamidinium cation can react with water to yield formic acid and ammonia, or their respective conjugate bases/acids depending on the pH. The acetate anion will also be present in equilibrium with acetic acid. A plausible hydrolysis pathway is depicted below.

Caption: Proposed hydrolysis of the formamidinium cation.

Experimental Protocols

This section provides detailed methodologies for assessing the hygroscopicity and stability of this compound.

Hygroscopicity Testing

This protocol determines the moisture absorption of this compound under various humidity conditions.

Caption: Workflow for hygroscopicity assessment.

Methodology:

-

Sample Preparation: Dry approximately 5 grams of this compound in a vacuum oven over a suitable desiccant (e.g., phosphorus pentoxide) for 24 hours to obtain a baseline dry weight.

-

Initial Weighing: Accurately weigh about 1 gram of the dried sample into tared watch glasses (in triplicate). Record this weight as W₀.

-

Exposure to Humidity: Place the samples in controlled humidity chambers. These can be prepared using saturated salt solutions (e.g., MgCl₂ for ~33% RH, NaCl for ~75% RH at 25°C). Include a range of relative humidity (RH) conditions, for example, 25%, 50%, 75%, and 90%.

-

Incubation: Maintain the chambers at a constant temperature, typically 25 °C.

-

Periodic Weighing: At specified time intervals (e.g., 24, 48, 72 hours), remove the samples and quickly weigh them. Record the weight as Wₜ.

-

Calculation: Calculate the percentage weight gain at each time point using the formula: Weight Gain (%) = [(Wₜ - W₀) / W₀] * 100.

-

Data Analysis: Plot the percentage weight gain against time for each RH condition. The hygroscopicity can be classified based on the European Pharmacopoeia guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.[8][9]

Caption: Workflow for forced degradation studies.

Methodology:

A stability-indicating HPLC method should be developed and validated prior to initiating these studies. The goal is to achieve 5-20% degradation of the active substance.[8]

-

Acid Hydrolysis:

-

Dissolve this compound in 0.1 M hydrochloric acid to a concentration of 1 mg/mL.

-

Heat the solution at 60 °C for 24 hours.

-

Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in 0.1 M sodium hydroxide (B78521) to a concentration of 1 mg/mL.

-

Keep the solution at room temperature for 8 hours.

-

Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Place a thin layer of solid this compound in a petri dish.

-

Expose to dry heat at 80 °C in an oven for 48 hours.

-

Withdraw samples, dissolve in the mobile phase to 1 mg/mL, and analyze.

-

-

Photostability Testing:

-

Expose a solid sample and a 1 mg/mL aqueous solution of this compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze both the light-exposed and dark control samples.

-

Analytical Method Example: HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (LC-MS) can be coupled to identify the mass of degradation products.

Conclusion

While this compound is a valuable synthetic intermediate, a thorough understanding of its hygroscopic nature and stability is crucial for its effective use. The conflicting reports on its hygroscopicity necessitate careful handling and storage, particularly in environments with uncontrolled humidity and for long-term storage. The compound is thermally stable up to its decomposition point but is susceptible to hydrolysis. The provided experimental protocols for hygroscopicity and forced degradation studies offer a framework for researchers to characterize the specific lots of this compound they are using, ensuring the reliability and reproducibility of their experimental outcomes. This guide serves as a foundational resource for scientists and professionals in drug development, promoting best practices in the handling and application of this important chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 3473-63-0 [m.chemicalbook.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound | 3473-63-0 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cas 3473-63-0,this compound | lookchem [lookchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. biopharminternational.com [biopharminternational.com]

- 9. globalresearchonline.net [globalresearchonline.net]

The Synthesis of Formamidine Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidine (B1211174) acetate (B1210297), a crucial reagent and building block in organic synthesis, holds significant importance in the pharmaceutical and materials science industries. Its non-hygroscopic nature and direct utility in condensation reactions make it a superior alternative to other formamidine salts. This in-depth technical guide provides a comprehensive overview of the discovery and history of formamidine acetate synthesis, detailing the evolution of synthetic methodologies from early classical routes to modern, more efficient protocols. This document furnishes detailed experimental procedures for key synthesis methods, presents comparative quantitative data, and illustrates reaction pathways and workflows through meticulously crafted diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Formamidine and its derivatives are fundamental structural motifs in a vast array of bioactive molecules and functional materials. Among the various salts of formamidine, this compound ([NH₂CHNH₂]⁺[CH₃COO]⁻) has emerged as a particularly valuable reagent. Unlike the highly deliquescent formamidine hydrochloride, the acetate salt is a stable, non-hygroscopic crystalline solid, which simplifies handling and storage.[1] Furthermore, it can often be used directly in chemical reactions without the need for a separate base to liberate the free formamidine.[1] These advantageous properties have cemented its role as a key intermediate in the synthesis of heterocycles such as pyrimidines, imidazoles, and purines, which form the core of many pharmaceutical agents.

This guide delves into the historical context of formamidine synthesis, tracing its origins and the subsequent development of more practical and efficient methods for producing the acetate salt. It will provide a detailed examination of the most significant synthetic routes, complete with experimental protocols and quantitative data to aid in laboratory application and process development.

Historical Evolution of Formamidine Synthesis

The journey to the convenient synthesis of this compound is marked by several key discoveries and improvements over more than a century of chemical research.

Early Syntheses and the Pinner Reaction

The foundational chemistry that paved the way for formamidine synthesis can be traced back to the work of Adolf Pinner in the late 19th century. In 1877, Pinner reported the acid-catalyzed reaction of nitriles with alcohols to form imidate salts, which became known as "Pinner salts." These intermediates could then be reacted with ammonia (B1221849) to produce amidines. While not a direct synthesis of formamidine itself, the Pinner reaction established a fundamental route to the amidine functional group.

Early preparations of formamidine itself often involved hazardous starting materials. One of the first methods was the reaction of hydrogen cyanide with ammonia to form formamidine, which was then isolated as its hydrochloride salt. This method, while historically significant, is rarely used today due to the extreme toxicity of hydrogen cyanide.

Desulfurization of Thiourea (B124793)

A notable advancement came with the use of thiourea as a precursor. This method involves the desulfurization of thiourea, typically using a catalyst like Raney nickel in the presence of an ammonium (B1175870) salt. While this approach avoids the use of hydrogen cyanide, it can be cumbersome due to the handling of Raney nickel and the outcomes can be inconsistent.[2] N,N'-dialkylthioureas have been observed to undergo desulfurization to yield formamidines.[2]

The Advent of Orthoformate Chemistry

A significant breakthrough in the practical synthesis of formamidine salts came with the utilization of triethyl orthoformate. A procedure described by Taylor and Ehrhart, and later detailed in Organic Syntheses, involves the reaction of triethyl orthoformate with glacial acetic acid and ammonia.[1] This method proved to be far more convenient and less hazardous than previous routes. The reaction proceeds with good yields and produces this compound directly as a crystalline solid. A publication from 1973 by Taylor et al. outlines a method for generating this compound by introducing ammonia into a mixture of triethyl orthoformate and glacial acetic acid, with reaction temperatures ranging from 72-115°C and reported yields of 84-100%.[3]

Catalytic Hydrogenation of Cyanamide (B42294)

In the latter half of the 20th century, a more atom-economical and scalable method was developed involving the catalytic hydrogenation of cyanamide. A German patent filed in 1988 describes a process for preparing highly pure this compound by the hydrogenation of cyanamide in an aqueous acetic acid solution using a palladium-based catalyst.[4] This method offers high yields and a purer product compared to some earlier techniques. More recent research has also explored the electrochemical reduction of cyanamide in an aqueous electrolyte as a green and cost-efficient alternative.

Key Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the most significant methods of synthesizing this compound.

Synthesis from Triethyl Orthoformate and Acetic Acid

This is one of the most common and reliable laboratory-scale methods for preparing this compound. The procedure is based on the well-established protocol from Organic Syntheses.

Reaction Scheme:

Experimental Protocol:

-

Apparatus: A 500-mL three-necked flask equipped with a reflux condenser, a gas inlet tube extending to the bottom of the flask, a thermometer, and a magnetic stirrer.

-

Reagents:

-

Triethyl orthoformate: 90.0 g

-

Glacial acetic acid: 49.2 g

-

Ammonia gas

-

Absolute ethanol (for washing)

-

-

Procedure:

-

Place the triethyl orthoformate and glacial acetic acid into the flask.

-

Immerse the flask in an oil bath maintained at 125–130°C.

-

When the internal temperature of the mixture reaches 115°C, introduce a moderate stream of ammonia gas through the inlet tube.

-

A gradual decrease in temperature and vigorous refluxing will be observed.

-

After 20–30 minutes, this compound will begin to crystallize from the boiling mixture.

-

Continue the ammonia flow until the temperature no longer decreases (typically around 72–73°C). The total reaction time is approximately 60–70 minutes.

-

Cool the mixture to room temperature.

-

Collect the precipitate by filtration and wash it thoroughly with 50 mL of absolute ethanol.

-

Dry the product. The yield of colorless this compound is typically 53.0–55.8 g (83.8–88.2%).[1]

-

Synthesis by Catalytic Hydrogenation of Cyanamide

This method is well-suited for larger-scale production and offers high purity and yield. The following protocol is based on the process described in German patent DE3808767A1.[4]

Reaction Scheme:

Experimental Protocol:

-

Apparatus: A high-pressure hydrogenation reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

-

Reagents:

-

Cyanamide

-

Aqueous acetic acid

-

Palladium-based catalyst (e.g., palladium on activated carbon, 1-10 wt% Pd)

-

Hydrogen gas

-

-

Procedure:

-

Prepare an aqueous solution of acetic acid. The molar ratio of cyanamide to acetic acid should be between 1:1.02 and 1:1.5 to maintain a slightly acidic to neutral pH upon completion of the reaction.

-

Dissolve the cyanamide in the acetic acid solution. The concentration should be adjusted so that the final product concentration is between 10 and 60 wt%.

-

Add the palladium-based catalyst to the solution.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen and heat to the desired reaction temperature.

-

Stir the reaction mixture until the hydrogen uptake ceases. The pH of the solution can be monitored as it will increase during the reaction.

-

After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution of this compound can be used directly or the product can be isolated by evaporation of the solvent.

-

Synthesis from Thiourea via Desulfurization

This classical method utilizes Raney nickel to remove the sulfur atom from thiourea.

Reaction Scheme:

Experimental Protocol:

-

Apparatus: A standard round-bottom flask with a reflux condenser and magnetic stirrer.

-

Reagents:

-

Thiourea

-

Raney Nickel (activated)

-

Ammonium salt (e.g., ammonium chloride for the hydrochloride salt)

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

Suspend thiourea and the ammonium salt in a suitable solvent in the reaction flask.

-

Carefully add activated Raney nickel to the suspension. The reaction can be exothermic.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction for the consumption of thiourea.

-

Upon completion, cool the reaction mixture and filter to remove the Raney nickel and nickel sulfide (B99878) byproducts.

-

The formamidine salt can be isolated from the filtrate by evaporation of the solvent. To obtain this compound, a salt exchange would be necessary if starting with ammonium chloride.

-

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on various factors including the scale of the reaction, available equipment, cost of reagents, and desired purity of the final product.

| Parameter | Triethyl Orthoformate Method | Catalytic Hydrogenation of Cyanamide | Thiourea Desulfurization |

| Starting Materials | Triethyl orthoformate, Acetic Acid, Ammonia | Cyanamide, Acetic Acid, Hydrogen | Thiourea, Raney Nickel, Ammonium Salt |

| Typical Yield | 84-100%[3] | High | Variable |

| Reaction Temperature | 72-130°C[1][3] | Varies with catalyst and pressure | Reflux |

| Reaction Pressure | Atmospheric | Elevated | Atmospheric |

| Catalyst | None | Palladium-based[4] | Raney Nickel |

| Key Advantages | Convenient laboratory scale, direct crystallization of product, avoids highly toxic reagents.[1] | High purity, high yield, scalable, atom-economical.[4] | Utilizes an inexpensive starting material. |

| Key Disadvantages | High cost of triethyl orthoformate.[3] | Requires high-pressure equipment, catalyst can be expensive. | Use of pyrophoric Raney nickel, potential for inconsistent results, byproducts.[2] |

Logical Workflow for Synthesis Method Selection

The decision-making process for selecting an appropriate synthesis method can be visualized as follows:

Conclusion

The synthesis of this compound has evolved significantly from early, hazardous methods to more refined, safer, and efficient protocols. The reaction of triethyl orthoformate with acetic acid and ammonia remains a staple for laboratory-scale preparations due to its convenience and the direct crystallization of a high-purity product. For larger-scale industrial applications, the catalytic hydrogenation of cyanamide presents a more atom-economical and scalable alternative, albeit requiring specialized equipment. The classical desulfurization of thiourea, while historically important, is now less commonly employed due to practical challenges.

This guide has provided a detailed historical overview, comprehensive experimental protocols, and a comparative analysis of the key methods for synthesizing this compound. By understanding the nuances of each approach, researchers and drug development professionals can make informed decisions in selecting the most appropriate synthetic route for their specific needs, thereby facilitating advancements in the myriad of fields where this versatile compound is employed.

References

Formamidine Acetate in Condensation Reactions: A Core Mechanism Guide

For Researchers, Scientists, and Drug Development Professionals

Formamidine (B1211174) acetate (B1210297) stands as a versatile and efficient reagent in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of formamidine acetate in condensation reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Mechanism of Action

This compound serves as a valuable C1 synthon, providing a reactive formamidine moiety that readily participates in condensation and cyclization reactions.[1] Its primary utility lies in the synthesis of nitrogen-containing heterocycles such as pyrimidines and imidazoles from various precursors.[1][3] The acetate counterion, while often considered a spectator, can play a crucial role as a mild base, facilitating key proton transfer steps in the reaction mechanism.

The condensation of this compound with 1,3-dielectrophiles, such as β-dicarbonyl compounds, is a cornerstone of pyrimidine (B1678525) synthesis.[1] The reaction proceeds through a series of nucleophilic additions and a final cyclization-dehydration cascade.

The proposed mechanism involves the following key steps:

-

Enolate Formation: The acetate ion, acting as a base, deprotonates the active methylene (B1212753) group of the β-dicarbonyl compound to form an enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the formamidinium ion.

-

Proton Transfer and Intermediate Formation: A series of proton transfers leads to the formation of a vinylogous amidine intermediate.

-

Intramolecular Cyclization: The terminal amino group of the intermediate attacks the second carbonyl group, initiating the cyclization.

-

Dehydration and Aromatization: Subsequent elimination of water and an amine moiety leads to the formation of the aromatic pyrimidine ring.

This compound is also instrumental in the synthesis of imidazoles and their benzo-fused analogs, benzimidazoles.

The reaction of this compound with o-phenylenediamine (B120857) provides a direct route to benzimidazoles. The mechanism involves the formation of an N-arylformamidine intermediate, followed by an intramolecular nucleophilic attack and subsequent elimination to yield the aromatic benzimidazole (B57391) ring.[4]

Quantitative Data on Condensation Reactions

The efficiency of this compound in condensation reactions is demonstrated by the yields obtained for various substrates under different conditions.

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |

| Ketones (general) | 4,5-Disubstituted Pyrimidines | This compound (20 equiv.), n-propanol, 100°C | Generally efficient | [5] |

| 4-tert-Butylcyclohexanone | 4-tert-Butyl-5,6,7,8-tetrahydroquinazoline | This compound, ethanol, reflux | Clean conversion | [5] |

| Androsterone | Androstano[3,2-d]pyrimidine | This compound, n-propanol, 100°C | - | [5] |

| o-Phenylenediamine | Benzimidazole | Formic acid (in place of this compound), 100°C, 2h | 83-85 | [6][7] |

| 4-Ethylphenol | 5-Ethyl-2-hydroxybenzaldehyde | This compound (8.0 equiv.), Acetic anhydride (B1165640) (16.0 equiv.), Dioxane, 100°C, 2 days | 69 | [8] |

| 2-Methylresorcinol | 2,4-Dihydroxy-3-methylbenzaldehyde | This compound (4.0 equiv.), Acetic anhydride (8.0 equiv.), THF, 55°C, 1 day | - | [8] |

| Phloroglucinol | 2,4,6-Trihydroxy-1,3,5-benzenetricarbaldehyde | This compound (5.0 equiv.), Acetic anhydride (10.0 equiv.), THF, 45°C, 1 day | - | [8] |

Experimental Protocols

-

To a solution of the ketone (1 equivalent) in n-propanol (0.01 M) at ambient temperature, add this compound (20 equivalents).

-

Stir the resulting suspension in a pre-heated oil bath at 100°C until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the n-propanol.

-

Resuspend the residue in ethyl acetate and neutralize by stirring with triethylamine (B128534) (60 equivalents).

-

Vacuum filter the suspension over a pad of silica (B1680970) gel to remove solid impurities.

-

Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to afford the desired pyrimidine derivative.

Note: This protocol uses formic acid, which serves a similar role to this compound as a C1 synthon in this context.

-

In a round-bottomed flask, combine o-phenylenediamine (e.g., 27 g) and 90% formic acid (e.g., 17.5 g).

-

Heat the mixture on a water bath at 100°C for 2 hours.

-

Cool the reaction mixture and slowly add 10% sodium hydroxide (B78521) solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.

-

Filter the crude benzimidazole using suction filtration and wash the solid with ice-cold water.

-

For purification, dissolve the crude product in boiling water (e.g., 400 mL for 25 g of product), add decolorizing carbon (e.g., 2 g), and digest for 15 minutes.

-

Filter the hot solution rapidly through a pre-heated Buchner funnel.

-

Cool the filtrate to approximately 10°C to induce crystallization.

-

Collect the purified benzimidazole by filtration, wash with a small amount of cold water, and dry at 100°C.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of pyrimidines and imidazoles through condensation reactions. Its mechanism of action involves acting as a C1 electrophile that reacts with nucleophilic substrates, leading to cyclization and the formation of stable heterocyclic systems. The presented data and protocols offer a valuable resource for researchers and professionals in drug development, facilitating the efficient synthesis of key molecular scaffolds. The mild reaction conditions and operational simplicity associated with this compound further underscore its utility in modern organic synthesis.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. News - Harnessing the Power of this compound: A Game-Changer in the World of Chemical Synthesis [hschemraw.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. baranlab.org [baranlab.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 8. rsc.org [rsc.org]

Theoretical studies on Formamidine cation orientation

An In-depth Technical Guide on Theoretical Studies of Formamidine (B1211174) Cation Orientation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formamidine cation (FA+), CH(NH₂)₂⁺, is a critical component in various fields, most notably in the development of high-efficiency perovskite solar cells.[1] Its size, shape, and ability to form hydrogen bonds significantly influence the structural stability and optoelectronic properties of materials it is incorporated into.[1][2] The orientation of this organic cation within an inorganic framework, such as the lead-iodide cage in FAPbI₃ perovskites, is not random and has profound effects on the material's performance.[3][4] Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), have become indispensable for understanding the energetic landscape of different FA⁺ orientations and predicting their impact on material properties.[2][5] This guide provides a technical overview of these theoretical investigations, summarizing key quantitative findings, detailing computational methodologies, and visualizing the underlying processes.

Theoretical Framework: Core Computational Methods

The primary tool for investigating formamidine cation orientation at the atomic scale is a suite of first-principles quantum mechanical calculations. These ab initio methods provide insights into the electronic structure and energetics of the system without relying on empirical parameters.

2.1 Density Functional Theory (DFT) DFT is the most widely used method for these studies.[5] It calculates the electronic structure of a system based on its electron density, offering a balance between computational cost and accuracy. Key components of a DFT calculation in this context include:

-

Exchange-Correlation Functional: This term approximates the complex quantum mechanical interactions between electrons. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice, often augmented with van der Waals (vdW) corrections to accurately model the non-covalent interactions between the organic cation and the inorganic cage.[3]

-

Basis Sets: These are sets of mathematical functions used to represent the electronic wavefunctions. Plane-wave basis sets are typical for periodic systems like crystals.

-

Spin-Orbit Coupling (SOC): For materials containing heavy elements like lead, SOC effects can significantly influence the electronic band structure and must often be included for accurate band gap prediction.[5]

2.2 Molecular Dynamics (MD) While DFT calculations are often performed on static structures (at 0 K), Ab Initio Molecular Dynamics (AIMD) simulations can be used to study the dynamic behavior of the FA⁺ cation at finite temperatures.[3] These simulations reveal the time-scales of cation rotation and wobbling, providing a more realistic picture of the cation's behavior under operational conditions.[6]

Key Findings on Cation Orientation

Theoretical studies have established a clear link between the orientation of the FA⁺ cation and the macroscopic properties of the host material.

3.1 Influence on Structural Stability The orientation of the FA⁺ cation directly impacts the tilting of the inorganic [PbI₆]⁴⁻ octahedra and the strength of hydrogen bonds formed between the cation's amine (N-H) groups and the surrounding iodide ions.[1][2] Certain orientations lead to more favorable hydrogen bonding networks and less distortion of the inorganic framework, resulting in a lower total energy and higher structural stability.[2] DFT calculations on FAPbI₃ have shown that orienting the FA⁺ cation along the crystal direction results in the most stable configuration compared to the and directions.[2] This increased stability is attributed to stronger H-I hydrogen bonds and a smaller octahedral tilt angle.[2]

3.2 Influence on Electronic and Optical Properties The cation's orientation modulates the electronic band structure. The coupling between the FA⁺ cation's rotation and the inorganic lattice changes the inclination angle of the octahedra, which in turn regulates electron distribution and the band gap.[3][4] For FAPbI₃, the calculated band gap can vary depending on the orientation, and in some cases, the nature of the band gap can change from direct to indirect.[2] This modulation of the band gap and electronic density of states directly affects the material's optical absorption properties.[3] Orientations that lead to a more favorable band gap can enhance the absorption of light, which is critical for photovoltaic applications.[2]

Quantitative Data Summary

The following tables summarize key quantitative results from DFT studies on formamidinium lead iodide (FAPbI₃) perovskites, highlighting the impact of FA⁺ orientation.

Table 1: Electronic and Structural Properties of FAPbI₃ vs. FA⁺ Orientation

| FA⁺ Orientation Direction | Relative Energy (meV) | Band Gap (eV) | Lattice Constant (Å) | Key Structural Feature |

|---|---|---|---|---|

| **** | 12.8 | 1.48 (Direct) | 6.36 | Moderate octahedral distortion.[3] |

| **** | 6.4 | 1.55 (Indirect) | 6.35 | Smallest cell volume.[2][3] |

| 0 (Most Stable) | 1.47 (Direct) | 6.37 | Strongest H-I hydrogen bonding.[2] |

Data synthesized from multiple theoretical studies. Actual values may vary slightly based on the specific computational parameters used.[2][3]

Table 2: Rotational Dynamics and Energetics

| System/Phenomenon | Method | Value | Unit |

|---|---|---|---|

| FA⁺ Reorientation Time Constant 1 | 2D Infrared Spectroscopy | 470 ± 50 | fs |

| FA⁺ Reorientation Time Constant 2 | 2D Infrared Spectroscopy | 2.8 ± 0.5 | ps |

| FA⁺ Rotational Barrier (in FAPbI₃) | MD Calculations | 2 - 10 | ps (timescale) |

| Formamide C-N Rotational Barrier (Isolated) | Ab initio Calculation | 14 - 15 | kcal/mol |

This table combines experimental and theoretical data to provide a comprehensive view of the cation's dynamics.[6]

Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of theoretical studies. Below are typical protocols employed in DFT-based investigations of formamidinium cation orientation in perovskites.

5.1 Protocol: DFT Calculations for Structural and Electronic Properties

-

Model Construction: A supercell of the perovskite crystal (e.g., FAPbI₃ or FACsPbI₃) is constructed. The formamidinium cation is placed within the inorganic cage, with its principal axis aligned along a specific crystallographic direction (e.g.,,, or).[3]

-

Software: Quantum Espresso, VASP (Vienna Ab initio Simulation Package), or similar plane-wave DFT codes are commonly used.

-